A Technical Guide to 3-Acetyl-5-chlorothiophene-2-sulfonamide (CAS: 160982-10-5)
A Technical Guide to 3-Acetyl-5-chlorothiophene-2-sulfonamide (CAS: 160982-10-5)
Abstract: This document provides a comprehensive technical overview of 3-Acetyl-5-chlorothiophene-2-sulfonamide (CAS Number 160982-10-5), a key chemical intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals in the field of drug development. This guide details the compound's physicochemical properties, its fundamental role as a carbonic anhydrase inhibitor scaffold, relevant experimental protocols for activity screening, and its synthesis.
Introduction
3-Acetyl-5-chlorothiophene-2-sulfonamide is a multi-functional sulfonamide derivative of a thiophene heterocyclic core.[1][2] Its chemical structure, featuring a classic zinc-binding sulfonamide group, makes it a valuable building block in medicinal chemistry.[1] The primary application of this compound is serving as a critical intermediate in the synthesis of Brinzolamide, a potent carbonic anhydrase (CA) inhibitor used clinically to lower intraocular pressure in patients with glaucoma or ocular hypertension.[1][3] Beyond this, its structure is utilized in the development of other therapeutic agents, including novel antimicrobial compounds.[1][4]
Physicochemical Properties
The key physicochemical properties of 3-Acetyl-5-chlorothiophene-2-sulfonamide are summarized in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 160982-10-5 | [1][5] |
| Molecular Formula | C₆H₆ClNO₃S₂ | [2][4][5] |
| Molecular Weight | 239.70 g/mol | [1][] |
| Appearance | White to light yellow powder or crystal | [2][7] |
| Melting Point | 182 °C (decomposition) | [2][4][8] |
| Boiling Point | 453.0 °C at 760 mmHg | [4][][9] |
| Density | 1.583 g/cm³ | [4][][9] |
| Solubility | Soluble in Methanol | [4][8][10] |
| pKa | 9.29 ± 0.60 (Predicted) | [4][8] |
| Storage | Under inert gas (Nitrogen or Argon) at 2–8 °C | [4] |
| InChI Key | ODLFFSHLXVZFPY-UHFFFAOYSA-N | [1][][11] |
Mechanism of Action: Carbonic Anhydrase Inhibition
The biological significance of 3-Acetyl-5-chlorothiophene-2-sulfonamide is derived from its core structure, which is fundamental to the class of carbonic anhydrase inhibitors (CAIs).[1][12] Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺).[12] This reaction is vital for pH regulation, ion transport, and fluid secretion in various tissues.[13]
The inhibitory action of sulfonamides targets the zinc (Zn²⁺) ion located at the bottom of the enzyme's active site cleft. The sulfonamide group (—SO₂NH₂) binds to the zinc ion as an anion (—SO₂NH⁻), displacing the catalytic water/hydroxide molecule and thereby blocking the enzyme's catalytic activity. In ocular tissues, inhibiting carbonic anhydrase in the ciliary body reduces the secretion of aqueous humor, leading to a decrease in intraocular pressure.[1][13]
Caption: Mechanism of Carbonic Anhydrase (CA) inhibition by sulfonamides.
Synthesis Pathway
3-Acetyl-5-chlorothiophene-2-sulfonamide is typically synthesized via a two-step process starting from a 5-chlorothiophene derivative.[1]
-
Sulfonylation: The initial step involves reacting a 5-chlorothiophene with chlorosulfonic acid, usually at controlled low temperatures (e.g., 0–5 °C), to introduce the sulfonyl chloride group onto the thiophene ring.[1]
-
Acetylation: The subsequent step is the introduction of the acetyl group. This is commonly achieved through a nucleophilic substitution reaction, such as a Friedel-Crafts acylation, using acetyl chloride in anhydrous conditions.[1]
Optimization of this process involves careful control of molar ratios, solvent choice (e.g., dichloromethane), and reaction time, which can be monitored by techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
Experimental Protocol: Carbonic Anhydrase Inhibitor Screening
To evaluate compounds like 3-Acetyl-5-chlorothiophene-2-sulfonamide or its derivatives for their inhibitory activity against carbonic anhydrase, a colorimetric assay is commonly employed.[14] This method relies on the esterase activity of CA, where the enzyme hydrolyzes an ester substrate to produce a chromogenic product.[15][16]
Objective: To determine the inhibitory potential of a test compound on carbonic anhydrase activity by measuring the reduction in the rate of chromophore release.
Materials:
-
96-well clear flat-bottom microplate
-
Multi-well absorbance microplate reader
-
Purified Carbonic Anhydrase (e.g., human CA II)
-
CA Assay Buffer
-
CA Substrate (e.g., 4-Nitrophenyl Acetate)
-
Test Inhibitor (dissolved in an appropriate solvent like DMSO)
-
Reference Inhibitor (e.g., Acetazolamide)[14]
-
Solvent for inhibitor (e.g., DMSO)
Methodology:
-
Reagent Preparation:
-
Prepare a working solution of the CA enzyme in a suitable dilution buffer.
-
Prepare serial dilutions of the test inhibitor and the reference inhibitor (e.g., Acetazolamide) at various concentrations.
-
Prepare the CA substrate solution according to the manufacturer's instructions.
-
-
Assay Setup: Set up the following wells in a 96-well plate:
-
Background Control (BC): Assay buffer and substrate, without the enzyme.
-
Enzyme Control (EC): Assay buffer, CA enzyme, and solvent. This represents 100% enzyme activity.
-
Solvent Control (SC): Assay buffer, CA enzyme, and the maximum volume of solvent used for the inhibitors. This checks for any solvent effect on the enzyme.
-
Test Inhibitor (S): Assay buffer, CA enzyme, and various concentrations of the test inhibitor.
-
Reference Inhibitor Control (IC): Assay buffer, CA enzyme, and the reference inhibitor (Acetazolamide).
-
-
Incubation:
-
To the appropriate wells, add the CA Assay Buffer.
-
Add the CA enzyme to all wells except the Background Control.
-
Add the test inhibitors, reference inhibitor, or solvent to the corresponding wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to interact with the enzyme.[14]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
For each well, calculate the rate of reaction (ΔAbsorbance/Δtime) from the linear portion of the kinetic curve.
-
Subtract the rate of the Background Control from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Caption: Experimental workflow for a colorimetric carbonic anhydrase inhibitor assay.
Conclusion
3-Acetyl-5-chlorothiophene-2-sulfonamide is a compound of significant interest in pharmaceutical sciences, primarily due to its role as a key precursor to the antiglaucoma drug Brinzolamide.[3] Its structure embodies the essential pharmacophore for carbonic anhydrase inhibition, a mechanism with broad therapeutic applications.[1] The well-defined synthesis routes and established protocols for biological evaluation facilitate its use in drug discovery and development programs aimed at creating novel therapeutics targeting metalloenzymes. This guide provides foundational technical information to support such research endeavors.
References
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- 8. 3-Acetyl-5-chlorothiophene-2-sulfonamide | 160982-10-5 [chemicalbook.com]
- 9. 3-Acetyl-5-chlorothiophene-2-sulfonamide | 160982-10-5 [chemnet.com]
- 10. 160982-10-5 | CAS DataBase [chemicalbook.com]
- 11. 3-Acetyl-2-(aminosulfonyl)-5-chlorothiophene | C6H6ClNO3S2 | CID 15294528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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